1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one
Description
1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one (CAS: 341965-89-7) is a bicyclic compound with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol . Key computed properties include a moderate lipophilicity (XLogP3: 1.8) and a topological polar surface area of 33.2 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)7-4-3-5-12-8(7)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKCNYDPODUNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(N=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363361 | |
| Record name | 1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339100-95-7 | |
| Record name | 1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 3,3-dimethylazetidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts and Reagents: Palladium catalysts, such as Pd(OAc)2, and ligands like triphenylphosphine (PPh3) are often employed to facilitate the coupling reactions.
Procedure: The reaction mixture is typically heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline) and thiols (e.g., thiophenol). Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The 3,3-dimethylazetidin-2-one core is a versatile scaffold. Comparisons with derivatives bearing different aromatic substituents reveal distinct physicochemical and biological properties:
Key Observations :
- Lipophilicity: The 2-chloropyridin-3-yl group confers moderate lipophilicity (XLogP3: 1.8), intermediate between the polar 3-aminophenyl (XLogP3: 0.9) and highly lipophilic difluorophenyl-pyrazole derivatives (XLogP3: 3.2) .
- Stereochemical Stability: In 1-(4-methoxyphenyl) analogues, the trans isomer dominates (25:1 trans:cis ratio), attributed to steric hindrance between the methoxy group and azetidinone core . This contrasts with unsubstituted azetidinones, where cis-trans equilibria are more balanced.
Yield Comparison :
- Methoxyphenyl derivatives achieve higher yields (78%) due to electron-donating methoxy groups stabilizing intermediates .
- Halogenated analogues (e.g., 2-chloropyridin-3-yl) may require harsher conditions, reducing yields .
Crystallographic and Conformational Analysis
- Target Compound: Predicted to adopt a twisted conformation due to steric clash between the 2-chloropyridin-3-yl group and azetidinone methyl groups. Similar compounds (e.g., 2-(2-chloropyridin-3-yl)-oxazole-carboxamide) crystallize in the monoclinic P2₁/c space group with intermolecular N–H···O hydrogen bonds .
Biological Activity
1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN\O
- CAS Number : 339100-95-7
- Molecular Weight : 197.66 g/mol
The presence of the chloropyridine moiety is significant as it is known to influence the biological activity of compounds through interactions with various biological targets.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Antiviral Activity : Preliminary studies suggest that this compound could inhibit viral replication by targeting specific pathways involved in viral entry and replication. For instance, it has been cited in studies focusing on SARS-CoV-2 and its interaction with host cell mechanisms .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated using the MTT assay, which measures cell viability in various cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in oncology .
- Enzyme Inhibition : It has been suggested that the compound might act as an inhibitor of certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or cancers .
Table 1: Summary of Biological Activities
Toxicological Profile
The toxicity profile of this compound indicates that it may pose risks if mishandled. It is classified as toxic if swallowed or inhaled, highlighting the need for careful handling in laboratory settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
